N-Trityl Losartan-d4 Carboxaldehyde
Description
Properties
Molecular Formula |
C₄₁H₃₁D₄ClN₆O |
|---|---|
Molecular Weight |
667.23 |
Synonyms |
2-Butyl-4-chloro-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde-d4 |
Origin of Product |
United States |
Q & A
Q. How is N-Trityl Losartan-d4 Carboxaldehyde utilized as an internal standard in pharmacokinetic studies?
this compound serves as a deuterium-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify losartan and its metabolites in biological matrices. The deuterium atoms reduce isotopic interference, enhancing signal specificity and accuracy during quantification. For example, in plasma samples, it is spiked at a known concentration before extraction to correct for matrix effects and instrument variability. Chromatographic separation is optimized to resolve the deuterated analog from endogenous compounds, ensuring precise measurement of losartan’s pharmacokinetic parameters .
Q. What synthetic routes are employed to prepare this compound?
The synthesis typically involves tritylation of the tetrazole group in losartan intermediates, followed by deuterium incorporation at specific positions (e.g., biphenyl-d4 substitution). Key steps include:
- Protecting the tetrazole moiety with a trityl group to prevent undesired reactions.
- Isotopic labeling via catalytic deuteration or exchange reactions.
- Oxidative conversion of the hydroxymethyl group to a carboxaldehyde. Purification via preparative HPLC or column chromatography ensures >95% isotopic purity, verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. How does the metabolic stability of this compound compare to unlabeled losartan?
The deuterium labeling does not significantly alter metabolic pathways but improves traceability in metabolic studies. For instance, in liver microsome assays, the compound undergoes similar Phase I oxidation (e.g., CYP2C9-mediated) as losartan. However, deuterium kinetic isotope effects (KIEs) may slightly slow specific metabolic steps, which must be accounted for in quantitative models .
Advanced Research Questions
Q. How can researchers address isotopic interference when co-analyzing this compound with its non-deuterated analog?
Isotopic overlap in LC-MS can occur due to natural abundance of carbon-13 or hydrogen isotopes. To mitigate this:
- Use high-resolution mass spectrometers (e.g., Q-TOF) to distinguish m/z differences (e.g., Δ4 Da for D4 labeling).
- Optimize chromatographic conditions (e.g., C18 columns with 0.1% formic acid in mobile phases) to baseline-separate deuterated and non-deuterated species.
- Apply mathematical correction algorithms (e.g., matrix factor normalization) to subtract background signals .
Q. What strategies resolve structural isomerism in this compound synthesis?
Isomerism can arise during tritylation or deuteration. For example, N-trityl vs. O-trityl isomers are differentiated via:
Q. How do researchers validate the stability of this compound under varying storage conditions?
Stability studies involve:
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions.
- Long-term stability : Monitor degradation products (e.g., aldehyde oxidation to carboxylic acid) over 6–12 months at −80°C and −20°C using LC-MS.
- Humidity testing : Assess hygroscopicity via dynamic vapor sorption (DVS) to determine storage requirements (e.g., desiccated vs. ambient) .
Q. What analytical challenges arise when quantifying low-abundance metabolites alongside this compound?
Co-eluting metabolites (e.g., losartan carboxylic acid) can obscure quantification. Solutions include:
- Tandem mass spectrometry (MS/MS) : Use unique fragmentation patterns (e.g., m/z 441 → 207 for losartan vs. m/z 445 → 211 for D4-labeled analogs).
- Ion suppression testing : Evaluate matrix effects by comparing spike-recovery rates in blank vs. biological matrices.
- Ultra-performance liquid chromatography (UPLC) : Shorten run times while maintaining resolution .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
